5-Bromo-2-phenoxymethyl-pyridine is a heterocyclic organic compound characterized by its unique molecular structure, which includes a bromine atom and a phenoxymethyl group attached to a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules.
5-Bromo-2-phenoxymethyl-pyridine can be classified as a pyridine derivative, specifically belonging to the broader category of heterocycles. Its molecular formula is with a molecular weight of approximately 304.14 g/mol. The compound is synthesized through various chemical reactions involving bromination and phenoxymethylation processes.
The synthesis of 5-bromo-2-phenoxymethyl-pyridine typically involves several key steps:
The reaction conditions for synthesizing 5-bromo-2-phenoxymethyl-pyridine often include:
The molecular structure of 5-bromo-2-phenoxymethyl-pyridine features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 304.14 g/mol |
IUPAC Name | 5-bromo-2-(phenoxymethyl)pyridine |
InChI Key | GVSFRLHWAWMXNM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=N3)Br |
5-Bromo-2-phenoxymethyl-pyridine can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-bromo-2-phenoxymethyl-pyridine largely depends on its interactions with biological targets. For instance, it may inhibit specific enzymes or receptors due to its structural similarity to natural substrates, leading to potential therapeutic effects.
In biochemical assays, this compound has shown activity against various targets, including kinases involved in cancer pathways. Quantitative data on binding affinities and inhibition constants (IC50 values) provide insight into its efficacy as a drug candidate.
5-Bromo-2-phenoxymethyl-pyridine is typically characterized by:
Key chemical properties include:
5-Bromo-2-phenoxymethyl-pyridine has several scientific uses, particularly in medicinal chemistry:
This compound exemplifies the versatility and importance of heterocyclic compounds in modern chemistry, particularly within pharmaceutical applications.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3